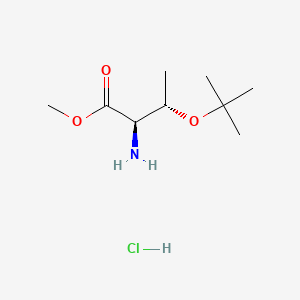

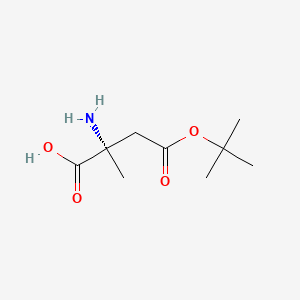

(S)-2-氨基-4-(叔丁氧基)-2-甲基-4-氧代丁酸

货号 B613156

CAS 编号:

1217977-71-3

分子量: 203,24 g/mole

InChI 键: VIQZVYPYYUPDQY-VIFPVBQESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

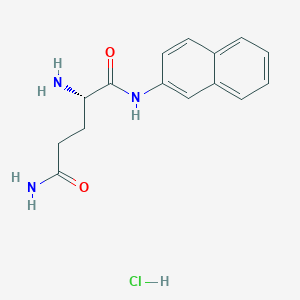

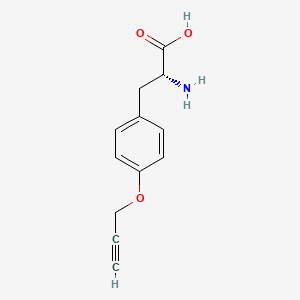

“(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid” is an aspartic acid derivative . It is a nitrogenous compound and is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular structure of this compound was determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value . The structures have been confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving this compound are complex due to the multiple reactive groups of the amino acid anions. The proposed mechanism includes the following steps: (1) attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, (2) formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5, (3) an alternative pathway where the salt 4 directly reacts with resin-bound .科学研究应用

结构和光谱分析:

- 该化合物已使用实验和理论方法研究其结构和光谱性质。分析了类似化合物的振动谱带,表明具有非线性光学材料的潜力。此外,还发现了氢键和范德华相互作用等非共价相互作用,表明该化合物在分子几何和电子定位研究中的潜力 (Vanasundari、Balachandran、Kavimani 和 Narayana,2018 年)。

合成和医药重要性:

- (S)-2-氨基-4-(叔丁氧基)-2-甲基-4-氧代丁酸是合成西格列汀(一种用于治疗糖尿病的药物)的重要手性中间体。合成过程涉及多个步骤,从 L-天冬氨酸开始,这突出了其在药物化学中的重要性 (Zhang Xingxian,2012 年)。

生化应用:

- 该化合物已用于还原 N-保护的甲基 4-氨基-3-氧代丁酸酯和 3-氧代戊酸酯,从而产生具有生物活性的物质,如斯派拉比林 C。此类研究表明其在生化转化和潜在治疗应用中的作用 (Hashiguchi、Kawada 和 Natsugari,1992 年)。

化学合成方法:

- 已经开发出创新的方法通过微波辅助醛醇缩合合成 4-氧代-2-丁烯酸,包括 4-氧代丁酸衍生物。这证明了该化合物在创造具有生物活性的物种和用于进一步化学衍生的中间体中的效用 (Uguen、Gai、Sprenger、Liu、Leach 和 Waring,2021 年)。

药理潜力:

- 该化合物的衍生物已被研究其在结合和生物活性中的作用,特别是在抑制胎盘生长因子 (PIGF-1) 中,表明其潜在的药理学重要性 (Vanasundari 等人,2018 年)。

属性

IUPAC Name |

(2S)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQZVYPYYUPDQY-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)OC(C)(C)C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid | |

CAS RN |

1217977-71-3 |

Source

|

| Record name | (S)-α-Methylasparaginsäure-4-t-Butylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

H-Gln-amc HBr

105888-45-7